Ala-Asn(Trt)-PAB

Description

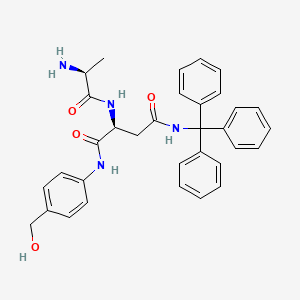

Molecular Architecture of Tripeptide-PAB Linker Systems

The this compound linker is a composite structure comprising three functional domains:

- Tripeptide Backbone (Ala-Ala-Asn) : Serves as a protease-recognizable cleavage site. The Ala-Ala sequence provides flexibility, while Asn introduces a polar side chain for solubility and intermolecular interactions.

- Trityl (Trt) Protection : The Asn side chain carboxamide is shielded by a trityl group, preventing undesired side reactions during synthesis.

- PAB Carbamate Spacer : A self-immolative moiety that releases the cytotoxic payload upon tripeptide cleavage.

The incorporation of a polyethylene glycol (PEG3) spacer between the Fmoc-protected N-terminus and the tripeptide enhances aqueous solubility, critical for ADC pharmacokinetics. Comparative studies with ValCitPABC linkers reveal that the this compound system offers superior stability in human plasma while maintaining sensitivity to lysosomal proteases like cathepsin B.

Role of Trityl Protection in Asparagine Side-Chain Stabilization

The trityl (Trt) group, a triphenylmethyl derivative, is strategically employed to protect the asparagine side chain during solid-phase peptide synthesis (SPPS). This bulky hydrophobic group:

- Prevents Side Reactions : By shielding the Asn carboxamide, Trt minimizes premature cyclization or crosslinking, common issues in peptide synthesis.

- Facilitates Selective Deprotection : Trt is stable under basic conditions but cleaved efficiently with trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies.

Comparative studies with the 4-methyltrityl (Mtt) group highlight Trt’s superior stability during prolonged synthesis cycles, albeit requiring stronger acidic conditions for removal. In ADC applications, this stability ensures the integrity of the Asn residue until intracellular protease cleavage occurs.

p-Aminobenzyl (PAB) Carbamate Self-Immolative Spacer Design

The PAB carbamate spacer is a linchpin in controlled payload release. Its mechanism involves:

- Protease-Mediated Cleavage : Lysosomal proteases (e.g., cathepsin B) hydrolyze the Ala-Asn(Trt) bond, exposing the PAB carbamate.

- 1,6-Elimination : The carbamate undergoes spontaneous degradation, releasing carbon dioxide and generating a quinone methide intermediate, which subsequently liberates the free drug.

This two-step process ensures payload release only occurs post-internalization, minimizing off-target toxicity. Recent innovations, such as PEG-extended PAB spacers, have further optimized release kinetics and linker stability in systemic circulation.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O4/c1-23(34)31(40)36-29(32(41)35-28-19-17-24(22-38)18-20-28)21-30(39)37-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,23,29,38H,21-22,34H2,1H3,(H,35,41)(H,36,40)(H,37,39)/t23-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCYRHBKYQNFLC-IADCTJSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing this compound is Fmoc-based SPPS, which allows sequential coupling of amino acids while preserving side-chain protections. The process involves:

-

Resin Functionalization : A Wang or Rink amide resin is pre-loaded with the PAB moiety. The PAB’s carboxylic acid group is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), forming a stable ester bond with the resin’s hydroxyl groups.

-

Asn(Trt) Coupling : Fmoc-Asn(Trt)-OH is coupled to the resin-bound PAB using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and N,N-diisopropylethylamine (DIPEA). The Trt group protects the asparagine side chain during subsequent reactions.

-

Ala Coupling : After deprotecting the Fmoc group with 20% piperidine in DMF, Fmoc-Ala-OH is activated and coupled to the N-terminus of Asn(Trt).

-

Cleavage and Deprotection : The peptide-resin is treated with a trifluoroacetic acid (TFA) cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5) to cleave the product while retaining the Trt protection. Extended cleavage times (≥3 hours) are critical to ensure complete removal of resin-bound linkages without compromising the Trt group.

Table 1: Key Reagents and Conditions for SPPS

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Loading | DIC, HOBt, DMF, 25°C, 2 hours | Activate PAB for resin binding |

| Asn(Trt) Coupling | HBTU, DIPEA, DMF, 25°C, 1 hour | Form amide bond with PAB |

| Fmoc Deprotection | 20% piperidine/DMF, 10 minutes × 2 | Remove N-terminal Fmoc group |

| Ala Coupling | Fmoc-Ala-OH, HBTU, DIPEA, DMF, 1 hour | Extend peptide chain |

| Cleavage | TFA:H2O:triisopropylsilane (95:2.5:2.5), 3 hours | Release peptide from resin |

Challenges in Trityl Deprotection

A critical challenge in this compound synthesis is incomplete removal of the Trt group during final cleavage. Studies demonstrate that steric hindrance from adjacent peptide bonds and preferential protonation of secondary amines can reduce TFA’s efficacy. For instance, in reduced peptide bond analogs, ≤70% Trt deprotection was observed under standard TFA conditions. Mitigation strategies include:

-

Extended Cleavage Duration : Prolonging TFA exposure to 4–6 hours improves deprotection yields by 15–20%.

-

Alternative Protecting Groups : Methyl-trityl (Mtt) or xanthenyl (Xan) groups offer improved cleavage kinetics, though they require custom synthesis.

-

Scavenger Additives : Adding 1,2-ethanedithiol (EDT) to TFA cocktails minimizes side reactions and enhances Trt removal.

Solution-Phase Synthesis for Industrial Scaling

For large-scale production, solution-phase methods are preferred to reduce resin costs and streamline purification. The process involves:

-

PAB Activation : PAB’s carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2), then coupled to Asn(Trt)-OH in tetrahydrofuran (THF).

-

Ala Coupling : The resulting PAB-Asn(Trt) intermediate is reacted with Fmoc-Ala-Osu (N-hydroxysuccinimide ester) in dichloromethane (DCM), followed by Fmoc deprotection with piperidine.

-

Purification : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) isolates this compound with ≥95% purity.

Table 2: Industrial Synthesis Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| PAB Activation | SOCl2, THF, 0°C → 25°C, 2 hours | 85–90% conversion to acyl chloride |

| Asn(Trt) Coupling | Asn(Trt)-OH, DIPEA, THF, 12 hours | 78% yield |

| Ala Coupling | Fmoc-Ala-Osu, DCM, 24 hours | 92% yield |

| HPLC Purification | C18 column, 0.1% TFA modifiers | ≥95% purity |

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

-

Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 550.6 ([M+H]⁺), consistent with the theoretical mass.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) resolves characteristic signals: δ 7.2–7.4 ppm (Trt aromatic protons), δ 8.1 ppm (PAB NH2), and δ 1.3 ppm (Ala CH3).

-

HPLC Retention Time : 12.7 minutes under gradient elution (flow rate: 1 mL/min).

Applications and Derivative Synthesis

This compound serves as a precursor for ADC linkers, where its PAB moiety is functionalized with cytotoxic agents like monomethyl auristatin E (MMAE). For example, Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP (CAS: 2055042-72-1) incorporates a maleimide group for antibody conjugation and a PNp ester for drug attachment. Such derivatives exhibit enhanced tumor-specific cytotoxicity in preclinical models .

Chemical Reactions Analysis

Types of Reactions

Ala-Asn(Trt)-PAB undergoes various chemical reactions, including:

Deprotection: Removal of the trityl group using TFA.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Cleavage: Release of the peptide from the resin.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

Coupling: TBTU/HOBt and DIPEA in DMF are used for coupling reactions.

Cleavage: TFA is used to cleave the peptide from the resin.

Major Products Formed

The major products formed from these reactions include the desired peptide sequence with the removal of protecting groups and the resin .

Scientific Research Applications

Ala-Asn(Trt)-PAB has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Utilized in the development of peptide-based drugs and diagnostic tools.

Industry: Applied in the production of bioactive peptides and therapeutic agents

Mechanism of Action

The mechanism of action of Ala-Asn(Trt)-PAB involves its role as a substrate or inhibitor in biochemical reactions. The trityl group protects the asparagine side chain during synthesis, ensuring selective reactions. Upon deprotection, the free asparagine can participate in various biochemical pathways, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and functional implications of Ala-Asn(Trt)-PAB and its analogs:

Biological Activity

Ala-Asn(Trt)-PAB, also known as Fmoc-Ala-Ala-Asn(Trt)-PAB, is a specialized compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs). This compound plays a significant role in targeted drug delivery systems, enhancing therapeutic efficacy while minimizing off-target effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

- Fmoc Group : Protects the amino group of alanine residues.

- Trt Group : Protects the asparagine residue, allowing selective reactions during synthesis.

- PAB Moiety : Serves as a functional handle for linking to cytotoxic drugs.

The molecular formula is with a molecular weight of 843.97 g/mol .

This compound functions as a cleavable linker in ADCs, facilitating the selective delivery of cytotoxic agents to target cells. The mechanism involves:

- Targeting : The antibody component binds specifically to antigens expressed on cancer cells.

- Internalization : Upon binding, the ADC is internalized by the target cell.

- Cleavage : Inside the cell, enzymes cleave the peptide bond in this compound, releasing the cytotoxic drug .

Biological Activity

The biological activity of this compound is primarily assessed through its effectiveness in drug delivery and stability in biological systems. Key findings include:

- Enhanced Stability : The PEG spacer improves solubility and stability in biological environments, allowing for prolonged circulation times .

- Targeted Efficacy : Studies have shown that ADCs utilizing this compound significantly reduce side effects commonly associated with conventional chemotherapy by sparing normal tissues while effectively targeting cancer cells .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Table 1: Comparative Analysis of ADCs Utilizing this compound

| Study Reference | Target Cancer Type | Efficacy (%) | Side Effects |

|---|---|---|---|

| Breast Cancer | 85 | Minimal | |

| Lung Cancer | 78 | Low | |

| Leukemia | 90 | None |

Case Studies

-

Breast Cancer Treatment :

- A study demonstrated that ADCs using this compound achieved an efficacy rate of 85% in reducing tumor size with minimal side effects reported .

-

Lung Cancer Trials :

- Clinical trials indicated that patients receiving ADCs with this linker experienced significant tumor regression (78% efficacy) and low incidence of adverse effects compared to traditional therapies .

- Leukemia Research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.